molecular formula C17H16N2O4S B2369079 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1797186-31-2

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2369079
CAS No.: 1797186-31-2
M. Wt: 344.39
InChI Key: BOYYGJAEBAZTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a synthetically designed complex organic molecule that incorporates multiple heterocyclic pharmacophores, including a 1,4-thiazepane ring and two furan rings, linked via an isoxazole-carboxamide bridge. This unique architecture makes it a candidate of interest in several areas of scientific investigation. Heterocyclic compounds containing furan and isoxazole rings are known to exhibit a broad spectrum of biological activities and are frequently explored in medicinal chemistry for their potential anti-inflammatory and immunomodulatory properties . The structural complexity of the molecule, particularly the presence of the 1,4-thiazepane ring, suggests potential for conformational flexibility and targeted interactions with biological systems. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecular entities or as a core scaffold for developing novel pharmacologically active agents. The product is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(12-11-15(23-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)14-4-2-9-22-14/h1-4,8-9,11,16H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYGJAEBAZTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that incorporates both furan and thiazepane moieties. This structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S with a molecular weight of 292.36 g/mol. The presence of both furan and thiazepane rings is critical for its biological activity.

Property Value
Molecular FormulaC14H16N2O3SC_{14}H_{16}N_{2}O_{3}S
Molecular Weight292.36 g/mol
CAS Number1795451-03-4

Biological Activity Overview

Research indicates that compounds containing thiazepane rings often exhibit antimicrobial and anticancer properties. The furan moiety is associated with various biological activities, including anti-inflammatory and antioxidant effects . Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing their normal function.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds:

  • Anticancer Activity : Thiazepane derivatives have shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective inhibition of tumor growth in vitro.
  • Antimicrobial Properties : A study on thiazepane derivatives indicated that they possess significant antimicrobial activity against various bacterial strains, suggesting potential use as antibiotics.
  • Neuroprotective Effects : Research on related compounds has revealed their ability to cross the blood-brain barrier and enhance neurotransmitter levels, which may indicate neuroprotective properties.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, consider the following:

Compound Name Structural Features Biological Activity
(7-(Furan-2-yl)-1,4-thiazepan)Furan and thiazepane ringsAntimicrobial and anticancer
(5-(furan-2-yl)isoxazol)Isoxazole ringAnti-inflammatory
(7-Methylthiazepane)Thiazepane structureUnique pharmacological properties

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Name/ID Core Structure Substituents Key Features Potential Implications
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (Target) 1,4-Thiazepane + isoxazole Dual furan-2-yl groups on thiazepane and isoxazole High flexibility (thiazepane), electron-rich substituents Enhanced π-π interactions; potential for multitarget binding
[(7R)-7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone 1,4-Thiazepane + oxazole 2-Fluorophenyl (thiazepane); furan-2-yl (oxazole) Stereospecific (R-configuration), electronegative fluorine substituent Improved metabolic stability; fluorine may enhance binding via C-F interactions
Furan-2-yl(phenyl)methanone derivatives Simple methanone Phenyl or substituted phenyl groups Minimal steric hindrance, planar structure Demonstrated tyrosine kinase inhibition (comparable to genistein)
5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one Dihydropyrimidinone + isoxazole p-Tolyl, trifluoromethyl, furan-2-yl Electron-withdrawing groups (CF₃), rigid dihydropyrimidinone core Increased lipophilicity; potential for improved membrane permeability
Coelenterazine analogues with furan-2-yl groups Imidazopyrazinone + furan Furan-2-yl or substituted aryl/heteroaryl Luminescent probes for luciferase assays Furan enhances luminescence efficiency in bioimaging applications
2.2. Functional and Pharmacological Insights
  • Electronic Effects :
    • The dual furan-2-yl groups in the target compound contrast with fluorophenyl (electron-withdrawing) or trifluoromethyl (lipophilic) substituents in analogues. Furan’s electron-rich nature may favor interactions with aromatic residues in enzyme binding pockets, whereas fluorine or CF₃ groups improve metabolic stability .
  • Conformational Flexibility: The 1,4-thiazepane core provides greater flexibility compared to rigid scaffolds like dihydropyrimidinone or thiazole-triazole systems . This flexibility may enable adaptation to diverse binding sites but could reduce selectivity.
  • Bioactivity Trends: Furan-containing methanones (e.g., derivatives) show tyrosine kinase inhibition, suggesting the furan-isoxazole-thiazepane framework in the target compound could have similar applications . Coelenterazine analogues () highlight furan’s role in luminescence, though the target compound’s utility in bioimaging remains unexplored .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionsImpact on Yield/PurityReference
Temperature60–80°C (cyclization step)Prevents side reactions
Solvent PolarityDCM/THF for cyclization; EtOH for couplingEnhances reaction efficiency
CatalystsPiperidine (0.1–0.5 eq)Accelerates coupling kinetics
Reaction Time12–24 hours (cyclization)Ensures complete ring closure

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's structure and assessing purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of furan, thiazepane, and isoxazole moieties via characteristic shifts (e.g., furan protons at δ 6.2–7.4 ppm) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and heterocyclic ring vibrations .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected for C21H19N2O4S) .
  • HPLC : Assesses purity (>95% via reverse-phase C18 columns) and monitors degradation products .

(Advanced) How should researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Conflicting data may arise from variations in assay conditions or structural analogs. Resolve discrepancies via:

  • Orthogonal assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate functional group contributions .
  • Computational modeling : Perform molecular docking to predict binding affinities and identify false positives .

(Advanced) What experimental strategies are recommended to evaluate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Stress testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed furan rings or oxidized thiazepane) .
  • Kinetic studies : Calculate degradation rate constants (k) and half-life (t½) to model shelf-life .

(Advanced) How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups influencing pharmacological activity?

Methodological Answer:

  • Functional group substitution : Synthesize derivatives with modified substituents (e.g., halogenated furans or morpholine replacements) .
  • Bioactivity screening : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and compare IC50 values .
  • Quantitative SAR (QSAR) : Use computational tools to correlate electronic/steric parameters (e.g., logP, polar surface area) with activity .

Q. Table 2. SAR Design Framework

ModificationBiological TargetAssay TypeReference
Furan → thiopheneAntimicrobial activityMIC against S. aureus
Thiazepane ring oxidationAnti-inflammatory activityCOX-2 inhibition assay

(Advanced) What methodologies are suitable for investigating the compound's potential off-target interactions in biological systems?

Methodological Answer:

  • Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders .
  • In silico docking : Screen against databases (e.g., ChEMBL) to predict off-target binding .
  • Cytotoxicity panels : Assess effects on human cell lines (e.g., HEK293) to rule out non-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.